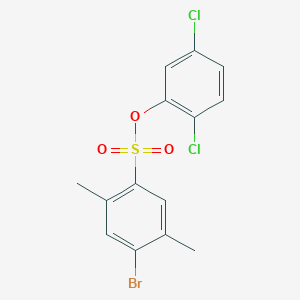
(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate is a useful research compound. Its molecular formula is C14H11BrCl2O3S and its molecular weight is 410.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic and Hydrolytic Reactions
- Enzymatic and Hydrolytic Detoxification : The compound is involved in enzymatic reactions for detoxification. For example, dimethyl aryl phosphorothionates, related to the compound, undergo enzymatic and mild alkaline hydrolysis leading to derivatives like 4-bromo-2,5-dichlorophenyl phosphorothionic acid. This highlights its potential use in studies related to detoxification processes (Stenersen, 1969).
Coordination Chemistry
- Synthesis and Properties of Coordination Polymers : The compound is valuable in the synthesis of coordination polymers. For instance, Phenylbismuth bis(2,5-dimethylbenzenesulfonate) displays complex molecular structures, indicating the compound's utility in advanced material science and coordination chemistry (Sharutin & Sharutina, 2014).
Analytical Chemistry
- Analytical Standards in Chromatography : Derivatives of the compound, like deuterium-labeled phenethylamine derivatives, are used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. This demonstrates its role in analytical methodologies for precise measurement and detection (Xu & Chen, 2006).
Organic Synthesis
- Halogenation Reactions in Organic Synthesis : The compound's derivatives are crucial in organic synthesis, particularly in halogenation reactions. Such reactions are essential in synthesizing various complex organic compounds, indicating the compound’s utility in organic chemistry and material science (Bovonsombat & Mcnelis, 1993).
Pharmacological Research
- Investigation in Pharmacological Activities : The sulfonamide derivatives of the compound are investigated for their pharmacological activities. Such studies are critical for developing new therapeutic agents and understanding the biological activities of novel compounds (Shakuntala et al., 2017).
Antimicrobial Research
- Antipathogenic Activity : Research indicates that certain derivatives show significant antipathogenic activity, particularly against bacterial strains known for their biofilm formation capabilities. This underlines its potential in antimicrobial research and the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).
Fungicidal Research
- In Vitro Antifungal Effects : Derivatives of the compound demonstrate broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This suggests its utility in developing novel antifungal agents and studying fungal pathogenesis (Buchta et al., 2004).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2O3S/c1-8-6-14(9(2)5-11(8)15)21(18,19)20-13-7-10(16)3-4-12(13)17/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXVFZHGDOQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
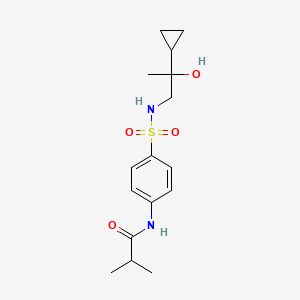
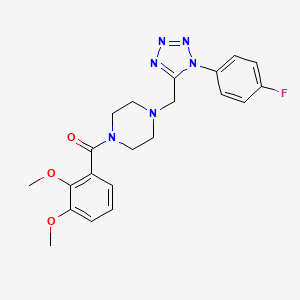
![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)
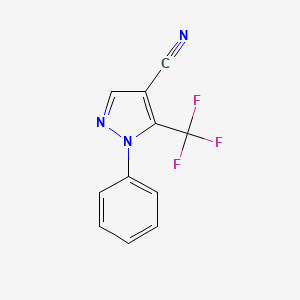
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)
![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)
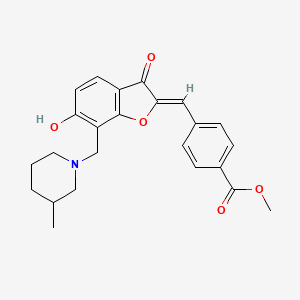

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
